molecular formula C17H33N3O3 B14775984 tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14775984
M. Wt: 327.5 g/mol
InChI Key: FMYJTGUXBQSUGR-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature The compound tert-butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic molecule featuring:

  • A pyrrolidine ring (5-membered saturated amine ring) substituted at the 3-position with a functionalized methyl group.
  • A tert-butyl carbamate (Boc) protecting group at the 1-position of the pyrrolidine.
  • A branched alkylamide side chain containing an (S)-configured α-amino group, an ethyl substituent, and a 3-methylbutanamide motif.

Synonyms and Identification Synonyms include:

  • 3-[((S)-2-Amino-3-methylbutyryl)ethylamino]pyrrolidine-1-carboxylic acid tert-butyl ester
  • AKOS027386927, AM97314, KB-28973 .

This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in peptide or protease inhibitor synthesis, leveraging its Boc-protected amine and chiral amino acid-like side chain.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3

InChI Key

FMYJTGUXBQSUGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name (Example) Key Functional Groups Molecular Features vs. Target Compound
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine, Boc, pyridinyl ether Replaces aminoethylamide with pyridinyl ether; lacks chiral amino group.
tert-Butyl (S)-2-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)...pyrrolidine-1-carboxylate Peptide backbone (leucine/valine residues), Boc Larger peptide chain; focuses on peptidomimetic applications rather than aminoethylamide functionality.
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Azetidine (4-membered ring), pyrimidine Smaller azetidine ring; pyrimidine substituent instead of aminoethylamide.
tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate Pyrrolidine, Boc, carbamoyl Simpler carbamoyl group; lacks branched alkylamide side chain.

Key Observations :

  • The target compound’s (S)-2-amino-N-ethyl-3-methylbutanamido side chain distinguishes it from analogs with aromatic (e.g., pyridinyl ) or peptidic substituents.
  • The Boc group is a common protective feature across analogs, enabling selective deprotection during synthesis .

Analog-Specific Approaches :

Pyridinyl Ether Derivative : Synthesized via nucleophilic substitution using cesium carbonate in MeCN/DMSO, highlighting the reactivity of pyrrolidine’s methylene groups.

Peptide-Backed Analog : Employed carbodiimide-mediated coupling (EDC/HOBt), typical for amide bond formation in peptide derivatives.

Carbamoyl Derivative : Likely synthesized via direct carbamoylation of pyrrolidine.

Contrasts :

  • The target compound’s aminoethylamide side chain may require sequential protection/deprotection steps to preserve stereochemistry, unlike pyridinyl or carbamoyl analogs .

Physicochemical and Spectroscopic Properties

Target Compound :
Data gaps exist in the provided evidence, but inferences can be made:

  • Solubility: Likely polar due to the amino and amide groups, contrasting with more lipophilic pyridinyl or azetidine analogs.
  • Spectroscopy: Expected ¹H NMR signals for Boc (δ ~1.4 ppm, singlet), pyrrolidine protons (δ 1.8–3.5 ppm), and aminoethylamide side chain (δ 0.8–3.2 ppm) .

Analog Data :

Pyridinyl Derivative :

  • ¹H NMR: δ 1.42 (Boc), 2.25 (pyrrolidine-CH₃), 4.45 (pyridinyl-O-CH₂).
  • HRMS: [M+H]⁺ at m/z 392.2074.

Peptide-Backed Analog :

  • Mp : 115.5–128.6 °C.
  • Rf : 0.35 (CH₂Cl₂/MeOH 96:4).

Biological Activity

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activities, particularly in neuropharmacology and oxidative stress modulation.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H33N3O3C_{17}H_{33}N_{3}O_{3}

This structure contributes to its lipophilicity, enhancing its solubility and bioavailability in biological systems. The presence of the amino acid derivative is crucial for its interaction with various biological targets.

Biological Activity Overview

1. Antioxidant Properties
Research indicates that this compound exhibits properties as a reactive oxygen species (ROS) scavenger. This activity is vital for mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

2. Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing synaptic transmission. Its binding affinity to specific receptors could provide therapeutic benefits in treating conditions such as anxiety and depression.

3. Modulation of Immune Responses
The compound's structural characteristics allow it to interact with immune checkpoints, similar to PD-1/PD-L1 inhibitors. This interaction could enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal apoptosis and improved cell viability compared to control groups.

Case Study 2: Cancer Immunotherapy Potential

In another investigation, the compound's ability to modulate immune responses was assessed in vitro using mouse splenocytes. The results demonstrated an increase in T-cell activation markers when treated with the compound, suggesting its potential role in enhancing anti-tumor immunity .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
(R)-tert-Butyl 3-(aminomethyl)-pyrrolidine-1-carboxylateC11H22N2O2Neurotransmitter modulation
(S)-tert-Butyl 3-(aminomethyl)-pyrrolidine-1-carboxylateC16H31N3OAntioxidant properties
(S)-3-[((S)-2-Amino-N-isopropyl-3-methylbutanamido)]C17H33N3O3Immune checkpoint inhibition

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